molecular formula C6H4BrClF2N2 B14903911 (R)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole

(R)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole

Cat. No.: B14903911
M. Wt: 257.46 g/mol
InChI Key: ZYCFIPQXGWOZMM-SCSAIBSYSA-N
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Description

®-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of bromine, chlorine, and difluorocyclopropyl groups in its structure imparts distinct chemical properties that make it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole typically involves the functionalization of organic molecules with fluorine substituents. One common method is the cyclopropanation of suitable precursors followed by halogenation reactions. The reaction conditions often require the use of palladium catalysts and specific ligands to achieve the desired regioselectivity and stereoselectivity .

Industrial Production Methods

For large-scale industrial production, the synthesis of ®-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

®-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, sodium arylsulfinates, and various oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while ring-opening reactions can produce fluorinated alkenes or other functionalized compounds .

Scientific Research Applications

®-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of halogen and fluorine substituents can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in the modulation of biological activities and pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

®-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is unique due to the specific combination of bromine, chlorine, and difluorocyclopropyl groups in its structure. This unique arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C6H4BrClF2N2

Molecular Weight

257.46 g/mol

IUPAC Name

4-bromo-5-chloro-1-[(1R)-2,2-difluorocyclopropyl]pyrazole

InChI

InChI=1S/C6H4BrClF2N2/c7-3-2-11-12(5(3)8)4-1-6(4,9)10/h2,4H,1H2/t4-/m1/s1

InChI Key

ZYCFIPQXGWOZMM-SCSAIBSYSA-N

Isomeric SMILES

C1[C@H](C1(F)F)N2C(=C(C=N2)Br)Cl

Canonical SMILES

C1C(C1(F)F)N2C(=C(C=N2)Br)Cl

Origin of Product

United States

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